AF488 NHS ester (diTEA)

Catalog No.
S12854410
CAS No.
M.F
C37H47N5O13S2
M. Wt
833.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AF488 NHS ester (diTEA)

Product Name

AF488 NHS ester (diTEA)

IUPAC Name

3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine

Molecular Formula

C37H47N5O13S2

Molecular Weight

833.9 g/mol

InChI

InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3

InChI Key

WFGBUIBMZWKBKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O

AF488 NHS ester (diTEA) is a fluorescent dye that is widely used in biological and chemical research. It is recognized for its bright green fluorescence, which is particularly effective for applications requiring high sensitivity and specificity. The dye features a reactive N-hydroxysuccinimide (NHS) ester group, allowing it to conjugate with primary amines present in proteins, peptides, and other biomolecules. This property makes AF488 NHS ester an invaluable tool for labeling and tracking biomolecules in various experimental settings.

The molecular structure of AF488 NHS ester includes a sulfonated rhodamine backbone, which contributes to its photostability and hydrophilicity. The dye exhibits an excitation maximum at approximately 495 nm and an emission maximum at around 519 nm, making it suitable for use with standard fluorescence microscopy and flow cytometry equipment .

AF488 NHS ester participates in nucleophilic acyl substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is facilitated by the nucleophilicity of the amine group, which attacks the carbonyl carbon of the NHS ester. The general reaction can be represented as follows:

AF488 NHS ester+R NH2AF488 R+NHS\text{AF488 NHS ester}+\text{R NH}_2\rightarrow \text{AF488 R}+\text{NHS}

Where R NH2\text{R NH}_2 represents any primary amine-containing molecule. The resulting conjugate retains the fluorescent properties of AF488, allowing for effective visualization in various assays .

AF488 NHS ester exhibits significant biological activity due to its ability to label proteins and other biomolecules without altering their function. The conjugation of AF488 to proteins enhances their visibility in fluorescence-based assays, such as immunofluorescence microscopy and flow cytometry. The dye's high quantum yield and photostability contribute to reliable signal detection over extended periods, making it suitable for time-lapse imaging and other dynamic studies .

Additionally, AF488 NHS ester has been shown to effectively label live cells, allowing researchers to track cellular processes in real-time. Its compatibility with a wide range of biological samples further underscores its utility in life sciences research .

  • Preparation of Rhodamine Derivative: Start with rhodamine 110 or a similar compound.
  • Sulfation: Introduce sulfonate groups to increase hydrophilicity.
  • Formation of NHS Ester: React the sulfonated rhodamine with N-hydroxysuccinimide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form AF488 NHS ester.

The final product can be purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

AF488 NHS ester has diverse applications in biological research, including:

  • Immunofluorescence: Used for labeling antibodies for detection via fluorescence microscopy.
  • Flow Cytometry: Employed in cell sorting and analysis by labeling specific cell populations.
  • Live Cell Imaging: Allows tracking of cellular processes in real-time due to its low toxicity.
  • Protein Labeling: Facilitates the study of protein interactions and dynamics within cells.

These applications leverage the dye's brightness and stability, making it a preferred choice among researchers .

Interaction studies involving AF488 NHS ester often focus on its conjugation efficiency with various biomolecules. Factors influencing these interactions include:

  • pH Conditions: Optimal labeling occurs at near-neutral pH levels.
  • Concentration Ratios: Varying the molar ratio of AF488 NHS ester to target amine can affect labeling efficiency.
  • Steric Hindrance: The presence of bulky side chains or conformational constraints on proteins can influence accessibility to amines.

Studies have demonstrated that careful optimization of these parameters can enhance the yield and specificity of labeling reactions .

AF488 NHS ester shares similarities with other fluorescent dyes but stands out due to its unique properties. Below is a comparison with similar compounds:

Compound NameExcitation Max (nm)Emission Max (nm)Unique Features
Fluorescein Isothiocyanate495519Lower photostability compared to AF488
Oregon Green 488490525Higher pH sensitivity than AF488
Cy3550570Less hydrophilic; used mainly for nucleic acid labeling
Alexa Fluor 532528553Higher extinction coefficient but less photostable

AF488 NHS ester's superior photostability, hydrophilicity, and reactivity towards primary amines make it particularly advantageous for sensitive biological applications compared to these alternatives .

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

833.26117892 g/mol

Monoisotopic Mass

833.26117892 g/mol

Heavy Atom Count

57

Dates

Modify: 2024-08-10

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